

In-Depth Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,5-naphthyridine

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Compound of Interest

Compound Name: 2,7-Dimethoxy-1,5-naphthyridine

Cat. No.: B3044758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2,7-Dimethoxy-1,5-naphthyridine**. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs and established principles of naphthyridine chemistry to offer a well-rounded profile for research and development purposes.

Physicochemical Properties

A summary of the core physicochemical properties of **2,7-Dimethoxy-1,5-naphthyridine** is presented below. It is important to note that a significant portion of this data is derived from computational predictions and analysis of analogous compounds due to the absence of direct experimental measurements in publicly available literature.

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	-
Molecular Weight	190.20 g/mol	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Predicted to have low aqueous solubility	Inferred from analogs
logP	~1.5 - 2.5 (Predicted)	Based on analogs
pKa (most basic)	~3.0 - 4.0 (Predicted)	Based on analogs
Topological Polar Surface Area	~44.1 Å ² (Predicted)	Based on analogs

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,7-Dimethoxy-1,5-naphthyridine** is not readily available in the surveyed literature, a general synthetic approach can be proposed based on established methodologies for the synthesis of substituted naphthyridines. The following protocol outlines a plausible route.

General Synthesis of a Dimethoxy-1,5-naphthyridine Derivative

This protocol is a generalized representation based on common synthetic strategies for naphthyridines, such as the Friedländer or Skraup synthesis, followed by functional group manipulations.

Step 1: Synthesis of a Dichloro-1,5-naphthyridine Intermediate

- **Reaction Setup:** A mixture of a suitable aminopyridine precursor and a dicarbonyl compound (or its equivalent) is refluxed in a high-boiling point solvent (e.g., Dowtherm A) for several hours.
- **Work-up:** Upon cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous basic solution (e.g., saturated

sodium bicarbonate) and brine.

- **Purification:** The crude product is purified by column chromatography on silica gel to yield the corresponding dihydroxy-1,5-naphthyridine.
- **Chlorination:** The dihydroxy-1,5-naphthyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl_3) at elevated temperatures to yield the dichloro-1,5-naphthyridine intermediate.

Step 2: Methoxylation

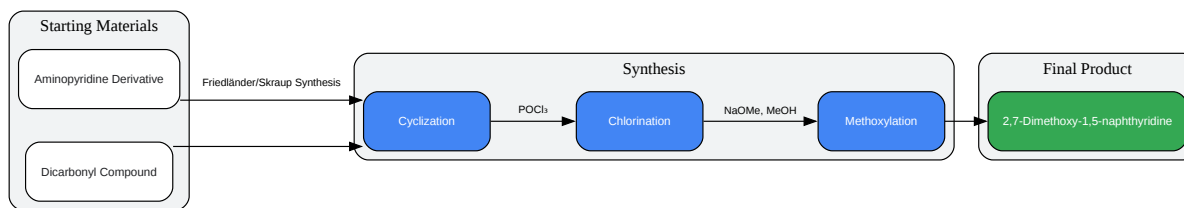
- **Reaction Setup:** The dichloro-1,5-naphthyridine is dissolved in a suitable solvent like methanol.
- **Reagent Addition:** Sodium methoxide is added portion-wise to the solution at room temperature.
- **Reaction Conditions:** The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude **2,7-Dimethoxy-1,5-naphthyridine** is then purified by recrystallization or column chromatography.

Characterization: The final product would be characterized using standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for obtaining **2,7-Dimethoxy-1,5-naphthyridine**, starting from a substituted aminopyridine.

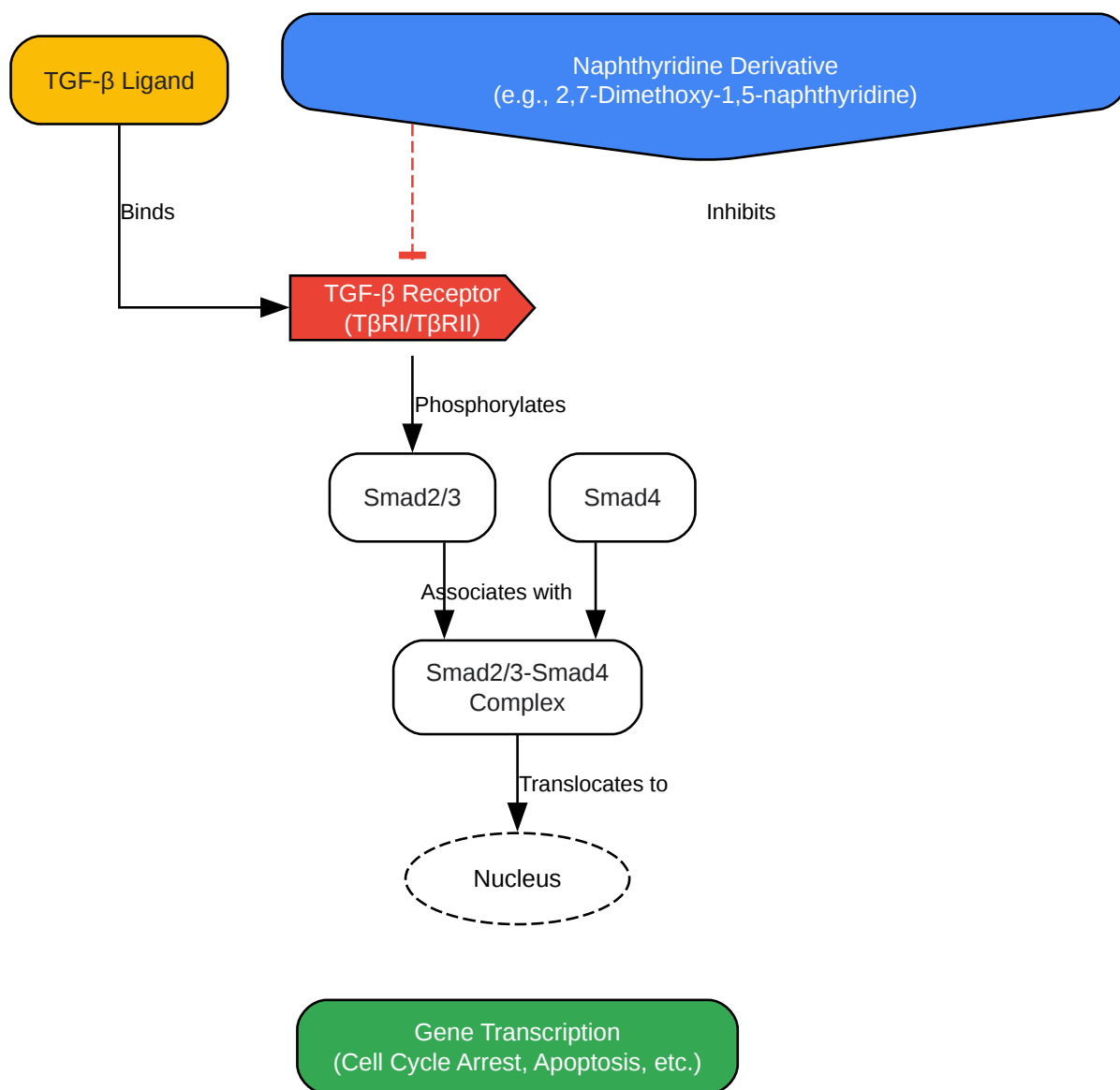


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Caption: A generalized synthetic workflow for **2,7-Dimethoxy-1,5-naphthyridine**.

Representative Signaling Pathway: TGF- β Inhibition

Naphthyridine derivatives have been identified as inhibitors of various protein kinases, including those involved in the Transforming Growth Factor-beta (TGF- β) signaling pathway. The diagram below illustrates this pathway and the potential point of inhibition by naphthyridine compounds. It is important to note that this is a representative pathway and the specific activity of **2,7-Dimethoxy-1,5-naphthyridine** has not been determined.



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Caption: Representative TGF-β signaling pathway and potential inhibition by naphthyridines.

- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,5-naphthyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3044758#physicochemical-properties-of-2-7-dimethoxy-1-5-naphthyridine\]](https://www.benchchem.com/product/b3044758#physicochemical-properties-of-2-7-dimethoxy-1-5-naphthyridine)

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